molecular formula C15H22N2O4 B12633382 Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate CAS No. 918813-93-1

Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate

Cat. No.: B12633382
CAS No.: 918813-93-1
M. Wt: 294.35 g/mol
InChI Key: MJVFLQAVGLIOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate is an organic compound with a complex structure that includes multiple functional groups such as aromatic rings, ethers, and carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of ethyl ethanimidate with a benzyloxycarbonyl-protected amino propoxy compound under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanecarboximidate
  • Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanamide

Uniqueness

Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity .

Biological Activity

Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate, also referred to as ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
  • Molecular Formula : C₁₃H₁₇N₁O₄
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 161617-96-5

The compound features a benzyloxycarbonyl group which is significant for its biological activity, potentially influencing its interactions with biological targets.

In Vitro Studies

In vitro evaluations are crucial for understanding the biological activity of new compounds. While specific studies on this compound are sparse, the following types of evaluations are relevant:

  • Binding Affinity Studies : Investigating how well the compound binds to target enzymes or receptors can provide insights into its potential efficacy.
  • Cytotoxicity Tests : Assessing the compound's effects on various cell lines helps determine its safety profile.

Case Studies

  • Antiviral Activity : A study on similar compounds found that certain benzyloxycarbonyl derivatives exhibited significant antiviral effects against specific viruses, suggesting potential applications for this compound in antiviral therapies .
  • Enzyme Interaction : Research on analogs indicated that some compounds could serve as substrates or inhibitors for human carbonyl reductase, which is important for drug metabolism .

Research Findings

The following table summarizes key findings from studies related to structurally similar compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Ethyl 2-{[(benzyloxy)carbonyl]amino}acetimidateEnzyme Inhibition3-5
Substituted 3-benzylcoumarinsAntiviral<10
Indazole-dione derivativesCarbonyl Reductase Inhibition2-11

Properties

CAS No.

918813-93-1

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl N-[3-(phenylmethoxycarbonylamino)propoxy]ethanimidate

InChI

InChI=1S/C15H22N2O4/c1-3-19-13(2)17-21-11-7-10-16-15(18)20-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,16,18)

InChI Key

MJVFLQAVGLIOST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOCCCNC(=O)OCC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.